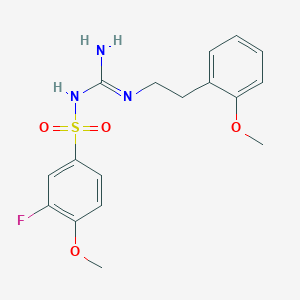

3-fluoro-4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

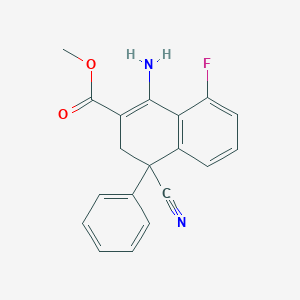

The compound "3-fluoro-4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. These include a benzenesulfonamide moiety, which is a common feature in many drug molecules due to its ability to bind to various enzymes and receptors, and methoxy and fluoro substituents, which can influence the molecule's physicochemical properties and biological activity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors involved the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring, where the introduction of a fluorine atom preserved COX-2 potency and increased selectivity . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of substituted benzaldehydes and reactions involving sulfonamide groups .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray

科学的研究の応用

Electrophilic Fluorination Agents

Research has developed novel electrophilic fluorinating agents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which demonstrates the importance of sterically demanding structures in improving the enantioselectivity of fluorination reactions. This development underlines the utility of such compounds in synthetic organic chemistry, particularly in enhancing reaction outcomes through selective fluorination (Yasui et al., 2011).

Photosensitizers in Photodynamic Therapy

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlights the compound's remarkable potential in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Cyclooxygenase-2 Inhibitors

Another research focus is on the synthesis and evaluation of compounds with a substituted benzenesulfonamide moiety for inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Studies demonstrate that fluorine substitution on the benzenesulfonamide moiety alongside an electron-donating group significantly enhances COX-2 inhibition, showcasing the compound's therapeutic potential (Pal et al., 2003).

Supramolecular Architecture

Research into the crystal structures of related benzenesulfonamide compounds reveals insights into their supramolecular architecture, which is controlled by various intermolecular interactions. This research provides a foundational understanding of how such compounds can be utilized in designing materials with specific properties (Rodrigues et al., 2015).

Carbonic Anhydrase Inhibitors

A series of benzenesulfonamides has been synthesized to investigate their potential as inhibitors of carbonic anhydrase, an enzyme important in various physiological processes. These studies offer promising leads for developing new therapeutic agents targeting conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

特性

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-24-15-6-4-3-5-12(15)9-10-20-17(19)21-26(22,23)13-7-8-16(25-2)14(18)11-13/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQWVTQQISTBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)

![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)

![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)